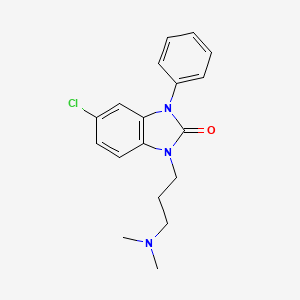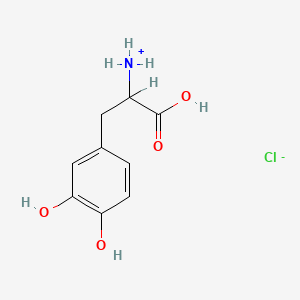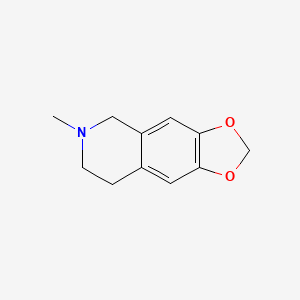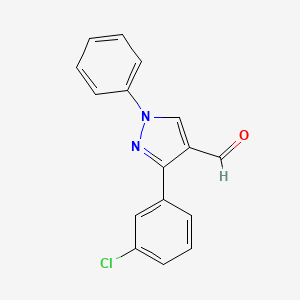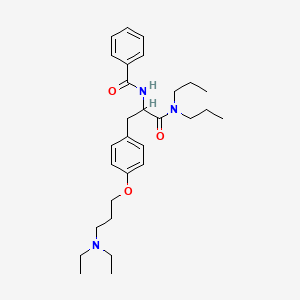
Dopentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Dopentacontane has a simple linear structure consisting of a chain of 52 carbon atoms with hydrogen atoms attached . It has no hydrogen bond acceptors or donors, and it has 49 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 587.6±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 84.5±0.8 kJ/mol . The flash point is 527.1±9.4 °C . The index of refraction is 1.460 . The molar refractivity is 243.0±0.3 cm3 . The polar surface area is 0 Å2 . The polarizability is 96.3±0.5 10-24 cm3 . The surface tension is 31.5±3.0 dyne/cm . The molar volume is 886.9±3.0 cm3 .Scientific Research Applications
Phase Transitions and Structural Determination
Dopentacontane (C52) has been studied for its phase transition properties and structural characteristics. Research by Takamizawa et al. (1995) revealed that this compound exhibits solid-solid phase transition peaks before melting. This phenomenon is attributed to the freezing-in of high-temperature structures during crystallization from the melt. Single crystals consisting of high-temperature structures were obtained by solution crystallization, enabling the determination of lattice parameters and structural aspects of this compound Takamizawa, Urabe, Fujimoto, Ogata, & Ogawa, 1995.
Particle Size Impact on Anomalous Peaks
In a related study, Urabe and Takamizawa (1992) investigated the impact of particle size on the anomalous peaks observed in Differential Scanning Calorimetry (DSC) measurements of this compound. Their findings suggest that the appearance of these peaks is linked to kinetic factors rather than first-order phase transitions Urabe & Takamizawa, 1992.
Safety and Hazards
The safety data sheet for Dopentacontane suggests that it should be handled with care to avoid contact with skin, eyes, and clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Dopentacontane is a long-chain alkane with the molecular formula C52H106 It’s known that this compound can self-assemble into well-defined supramolecular structures. These structures can be investigated for their potential applications in various fields, such as drug delivery and molecular electronics.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a long-chain alkane, this compound can interact with other molecules through van der Waals forces and hydrophobic interactions . These interactions allow this compound to form supramolecular structures. The exact nature of these interactions and the resulting changes would depend on the specific environment and the other molecules present.
Result of Action
The result of this compound’s action is the formation of well-defined supramolecular structures. These structures could potentially be used to create novel materials with tailored properties for applications in various fields. The exact molecular and cellular effects would depend on the specific application and the other components of the system.
Properties
IUPAC Name |
dopentacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H106/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPLQZWDQVPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H106 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335022 |
Source


|
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-79-1 |
Source


|
| Record name | Dopentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
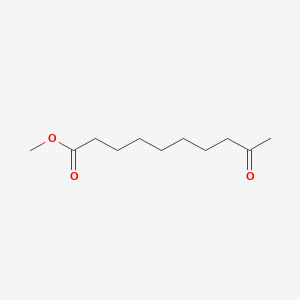
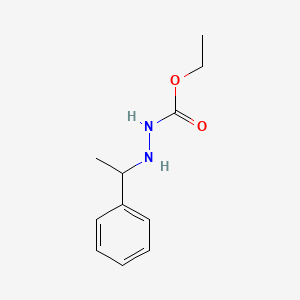


![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)

